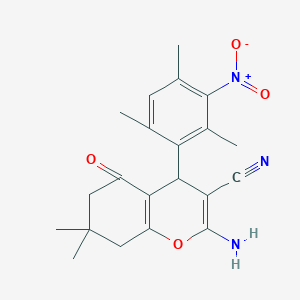
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multicomponent reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly, simple, and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The chromene core can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives with different substituents. For example:
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has a phenyl group instead of the nitro-trimethylphenyl group.
2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound lacks the nitro group. The uniqueness of 2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O4/c1-10-6-11(2)19(24(26)27)12(3)16(10)17-13(9-22)20(23)28-15-8-21(4,5)7-14(25)18(15)17/h6,17H,7-8,23H2,1-5H3 |
InChI Key |
YAWNTEWNNPWEMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















